molecular formula C7H6INO3 B3155437 1-Iodo-3-methoxy-5-nitrobenzene CAS No. 79990-25-3

1-Iodo-3-methoxy-5-nitrobenzene

Cat. No.: B3155437
CAS No.: 79990-25-3
M. Wt: 279.03 g/mol
InChI Key: FRVWVCANEDRCRK-UHFFFAOYSA-N
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Description

1-Iodo-3-methoxy-5-nitrobenzene is an organic compound with the molecular formula C7H6INO3 . It is characterized by the presence of an iodine atom, a methoxy group, and a nitro group attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:

    Methoxylation: The addition of a methoxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Iodo-3-methoxy-5-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions due to the presence of electron-withdrawing and electron-donating groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Methoxylation: Methanol and a suitable catalyst.

    Iodination: Iodine and a Lewis acid catalyst.

Major Products:

    Reduction: 1-Iodo-3-methoxy-5-aminobenzene.

    Oxidation: 1-Iodo-3-formyl-5-nitrobenzene.

Scientific Research Applications

Organic Synthesis

1-Iodo-3-methoxy-5-nitrobenzene serves as an important intermediate in organic synthesis. Its structure allows for various chemical modifications, making it a valuable building block for synthesizing more complex molecules.

Key Reactions:

  • Nucleophilic Substitution: The iodine atom in 1-iodo compounds can be replaced by various nucleophiles, facilitating the synthesis of substituted aromatic compounds.
  • Electrophilic Aromatic Substitution: The methoxy and nitro groups can direct electrophiles to specific positions on the aromatic ring, allowing for further functionalization.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry as a precursor for developing pharmaceutical agents. Its nitro group can be reduced to amines, which are crucial in drug development.

Case Studies:

  • Antimicrobial Agents: Research has indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for further development into antibacterial or antifungal agents.
  • Anti-Cancer Research: Some studies suggest that nitro-substituted aromatic compounds can exhibit anti-cancer activity, providing a pathway for developing new cancer therapies.

Materials Science

In materials science, this compound is utilized in the synthesis of functional materials, including polymers and nanomaterials.

Applications:

  • Polymer Chemistry: It can act as a monomer or crosslinking agent in the production of specialty polymers with tailored properties.
  • Nanotechnology: The compound's unique properties allow it to be incorporated into nanomaterials for applications in sensors or electronic devices.

Environmental Chemistry

The compound's stability and reactivity make it relevant in environmental studies, particularly in understanding the behavior of nitroaromatic compounds in various ecosystems.

Research Focus:

  • Degradation Studies: Investigating the degradation pathways of this compound can provide insights into the environmental impact of similar compounds and their persistence in nature.

Mechanism of Action

The mechanism of action of 1-Iodo-3-methoxy-5-nitrobenzene involves its ability to undergo electrophilic aromatic substitution reactions. The presence of the nitro group makes the benzene ring more susceptible to nucleophilic attack, while the methoxy group can donate electrons, stabilizing the intermediate formed during the reaction. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-Iodo-3-methoxy-5-nitrobenzene can be compared with other similar compounds such as:

    1-Iodo-3-nitrobenzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    1-Iodo-3-methoxybenzene: Lacks the nitro group, affecting its electrophilic aromatic substitution reactions.

    1-Iodo-3,5-dinitrobenzene: Contains an additional nitro group, increasing its reactivity towards nucleophiles.

Uniqueness: The combination of iodine, methoxy, and nitro groups in this compound provides a unique balance of electron-withdrawing and electron-donating effects, making it a versatile compound in various chemical reactions and applications.

Biological Activity

1-Iodo-3-methoxy-5-nitrobenzene is a halogenated nitroarene compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a benzene ring substituted with an iodine atom, a methoxy group, and a nitro group. This unique combination of functional groups contributes to its reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . Studies have demonstrated its ability to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of specific signaling pathways.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)15Induction of apoptosis via ROS generation
HeLa (cervical cancer)20Inhibition of NF-kB signaling
A549 (lung cancer)18Cell cycle arrest and apoptosis

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects . It shows potential against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Table 2: Antimicrobial Activity Profile

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Reactive Oxygen Species (ROS) Generation : The nitro group can undergo reduction to form reactive intermediates that contribute to oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, such as those in the NF-kB pathway.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cell division.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to significant cell death. The compound was found to activate apoptotic pathways, which were confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Activity Against Staphylococcus aureus

In vitro tests demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus at low concentrations. The study highlighted its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-Iodo-3-methoxy-5-nitrobenzene, and what parameters critically influence yield?

  • Methodological Answer : Begin with a methoxy-nitrobenzene precursor (e.g., 3-methoxy-5-nitrobenzene) and employ iodination via electrophilic aromatic substitution. Key parameters include:

  • Use of iodine monochloride (ICl) or iodonium sources in acidic media (e.g., H₂SO₄) to enhance regioselectivity .
  • Temperature control (0–5°C) to minimize byproducts like di-iodinated species .
  • Purification via silica gel chromatography or recrystallization in ethanol/water mixtures to isolate the mono-iodinated product .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and closed systems to avoid inhalation or skin contact, as nitroaromatics are toxic and potentially mutagenic .
  • Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Install emergency eyewash stations and safety showers .
  • Store in amber glass bottles at 2–8°C under inert gas (e.g., N₂) to prevent photolytic or thermal degradation .

Q. Which purification techniques effectively isolate this compound from reaction mixtures?

  • Methodological Answer :

  • Liquid-liquid extraction : Use dichloromethane to separate organic phases from aqueous acidic/byproduct layers .
  • Column chromatography : Employ silica gel with hexane/ethyl acetate (4:1) gradients to resolve iodinated vs. non-iodinated species .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol-water mixtures) to enhance crystal purity .

Q. How should researchers approach literature reviews for novel applications of iodo-nitroaromatics?

  • Methodological Answer :

  • Use semantic search tools (e.g., SciFinder, Reaxys) with Boolean operators to filter studies by substituent effects (e.g., "iodo AND nitro AND methoxy") .
  • Prioritize systematic reviews to map applications in catalysis or medicinal chemistry, avoiding non-peer-reviewed sources .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX software resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters of iodine and nitro groups. Validate using R-factor convergence (<5%) and Hirshfeld surface analysis .
  • Validation : Cross-check with DFT-optimized geometries to resolve discrepancies in bond angles/lengths .

Q. What analytical challenges arise in quantifying nitroaromatic derivatives via HPLC, and how can they be mitigated?

  • Methodological Answer :

  • Challenge : Co-elution of nitro and iodo-substituted analogs due to similar retention times.
  • Solution : Use a C18 column with a methanol/water gradient (60:40 to 90:10) and UV detection at 254 nm for nitro group absorption .
  • Calibration : Employ nitrobenzene-d5 as an internal standard to correct for matrix effects .

Q. How do electronic effects of iodo and nitro substituents influence cross-coupling reactivity?

  • Methodological Answer :

  • Nitro groups act as meta-directing, electron-withdrawing moieties, reducing electron density at the iodinated position and slowing Suzuki-Miyaura couplings .
  • Iodo groups enhance oxidative addition in Pd-catalyzed reactions. Optimize using Pd(PPh₃)₄ in THF at 80°C with aryl boronic acids .

Q. What strategies resolve contradictory crystallographic and computational data for this compound?

  • Methodological Answer :

  • Compare experimental SC-XRD bond lengths with DFT (B3LYP/6-31G*) calculations. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .
  • Validate using solid-state NMR to assess hydrogen bonding or polymorphism .

Q. How can researchers design mechanistic studies for nitro group reduction in this compound?

  • Methodological Answer :

  • Catalytic hydrogenation : Use Pd/C (10% wt.) in ethanol under H₂ (1 atm). Monitor intermediates via in situ IR spectroscopy for nitroso or hydroxylamine formation .
  • Electrochemical reduction : Employ cyclic voltammetry in acetonitrile to identify reduction potentials and side reactions (e.g., dehalogenation) .

Q. What spectroscopic signatures distinguish this compound from its structural isomers?

  • Methodological Answer :
  • ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with meta-substitution .
  • IR spectroscopy : Asymmetric NO₂ stretching at 1520 cm⁻¹ and C-I stretching at 550–600 cm⁻¹ .

Properties

IUPAC Name

1-iodo-3-methoxy-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVWVCANEDRCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Certain 5-alkoxy-3-aminophenyl substituted olefinic amine compounds of the present invention such as (E)-N-methyl-5-(5-methoxy-3-aminophenyl)-4-penten-2-amine, can be synthesized by coupling a 3-halo-5-alkoxyaniline such as 3-bromo-5-methoxyaniline or 3-iodo-5-methoxyaniline (protected by a phthaloyl functionality) with an olefin containing a secondary alcohol functionality, 4-penten-2-ol, under Heck reaction conditions. The resulting secondary alcohol intermediate can be converted to its p-toluenesulfonate ester, followed by treatment with methylamine (which also removes the protecting group). Alternatively, certain 5-alkoxy-3-aminophenyl substituted olefinic amine compounds can be synthesized by coupling a 3-halo-5-alkoxyaniline such as 3-bromo-5-methoxyaniline or 3-iodo-5-methoxyaniline (protected by a phthaloyl functionality) with an olefinic side chain compound, such as N-methyl-N-(tert-butoxycarbonyl)-4-penten-2-amine, followed by removal of the protecting groups. The required 3-halo-5-alkoxyaniline compounds such as 3-bromo-5-methoxyaniline and 3-iodo-5-methoxyaniline can be prepared using the techniques of T. A. Emokpae et al., J. Chem. Soc., Perkin Trans 2 (1):14-17 (1977) and B. Liedholm, Acta Chem. Scand., Ser. B 38:877-884(1984). In the former method, 3-bromo-5-methoxyaniline and 3-iodo-5-methoxyaniline can be prepared starting from commercially available 1,3,5-trinitrobenzene. Treatment of the latter compound with refluxing sodium methoxide produces 3,5-dinitroanisole. One of the nitro groups is then reduced to give 3-methoxy-5-nitroaniline. The latter compound can be diazotized and treated with copper(I) bromide to give 1-bromo-3-methoxy-5-nitrobenzene. Reduction with tin and hydrochloric acid gives 3-bromo-5-methoxyaniline. In a similar manner, 3-iodo-5-methoxyaniline can be prepared by diazotizing 3-methoxy-5-nitroaniline to give 1-iodo-3-methoxy-5-nitrobenzene. The latter compound can be reduced with iron filings and hydrochloric acid to give 3-iodo-5-methoxyaniline. Other 3-halo-5-alkoxyanilines such as 3-bromo-5-ethoxyaniline, 3-bromo-5-isopropoxyaniline, and 3-bromo-5-sec-butoxyaniline can be prepared using similar techniques. As such, compounds of the present invention such as (E)-N-methyl-5-(5-ethoxy-3-aminophenyl)-4-penten-2-amine, (E)-N-methyl-5-(5-isopropoxy-3-aminophenyl)-4-penten-2-amine, and (E)-N-methyl-5-(5-sec-butoxy-3-aminophenyl)-4-penten-2-amine can be similarly prepared.
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Synthesis routes and methods II

Procedure details

To a solution of 3-methoxy-5-nitro-phenylamine (7.5 g, 44.6 mmol) in water (20 mL) was added a concentrated hydrochloric acid (19.95 mL, 267.6 mmol, 36%) at 0° C. To this was added a chilled solution of sodium nitrite (5.62 g, 80.28 mmol) in water (28.4 mL) dropwise with a vigorous stirring. Then, the resulting colored mixture was stirred for 15 min at 0° C., and a cold solution of potassium iodide (14.81 g, 89.2 mmol) in water (28.4 mL) was added carefully. During this addition, a black brown solid was formed and after addition the ice-cold bath was removed, and the reaction mixture was heated to reflux. When the production of purple vapor ceased, the mixture was cooled to room temperature and the organic compound was extracted into dichloromethane (3×200 mL). The combined organic extracts were washed with brine solution (300 mL) and dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. Then, the crude residue was purified by using a LC 120 column, eluting with 0-10% ethyl acetate in hexanes to obtain 1-iodo-3-methoxy-5-nitro-benzene (10 g, 80%) as a white solid: EI(+)-HRMS m/e calculated for C7H6INO3 (M+)+ 278.9392, found 278.9393.
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7.5 g
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14.81 g
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28.4 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

1-Iodo-3,5-dinitrobenzene (1.8 g, 6.1 mmol) are dissolved in methanol (12 ml) and treated with a solution of sodium methoxide in methanol (5.4M, 1.2 ml). The mixture is then stirred at 65° C. for 52 h. After cooling to ambient temperature, water (50 ml) is added and the mixture extracted three times with ethyl acetate (50 ml). The combined organic layers are extracted with brine (100 ml), dried and evaporated to dryness. Flash chromatography (silica, eluent ethyl acetate/cyclohexane 1:1) affords the product (1.7 g, 99%) as light yellow solid. MS: m/e=279 (M+).
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1.8 g
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99%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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